3,8-Dibromo-1,6-naphthyridine
Overview
Description
3,8-Dibromo-1,6-naphthyridine is a nitrogen-containing heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of 1,6-naphthyridine, where bromine atoms are substituted at the 3rd and 8th positions of the naphthyridine ring.
Mechanism of Action
Mode of Action
It is known that naphthyridines can interact with electrophilic or nucleophilic reagents, undergo oxidations, reductions, cross-coupling reactions, and modification of side chains . These interactions could potentially lead to changes in the target molecules, affecting their function.
Biochemical Pathways
Naphthyridines are known to exhibit a variety of biological activities, suggesting that they may interact with multiple pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dibromo-1,6-naphthyridine typically involves the bromination of 1,6-naphthyridine. One common method is the reaction of 1,6-naphthyridine with bromine in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions . The reaction can be represented as follows:
C8H6N2+2Br2→C8H4Br2N2+2HBr
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,8-Dibromo-1,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl groups to form more complex molecules.
Reduction Reactions: The bromine atoms can be reduced to form 1,6-naphthyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents like dimethyl sulfoxide.
Coupling Reactions: Palladium-catalyzed coupling reactions using reagents like arylboronic acids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted naphthyridines, while coupling reactions can produce aryl-substituted derivatives .
Scientific Research Applications
3,8-Dibromo-1,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: It is employed in the development of organic semiconductors and light-emitting materials.
Biological Research: It serves as a precursor for the synthesis of biologically active molecules that can be used in various biological assays.
Comparison with Similar Compounds
Similar Compounds
1,6-Naphthyridine: The parent compound without bromine substitution.
3-Bromo-1,6-naphthyridine: A mono-brominated derivative.
8-Bromo-1,6-naphthyridine: Another mono-brominated derivative.
Uniqueness
3,8-Dibromo-1,6-naphthyridine is unique due to the presence of two bromine atoms, which allows for more diverse chemical modifications and applications compared to its mono-brominated counterparts. The dibromo substitution pattern also imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications .
Properties
IUPAC Name |
3,8-dibromo-1,6-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2N2/c9-6-1-5-2-11-4-7(10)8(5)12-3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNQDLUHEFXGPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NC=C(C2=NC=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601307239 | |
Record name | 3,8-Dibromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-75-2 | |
Record name | 3,8-Dibromo-1,6-naphthyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17965-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,8-Dibromo-1,6-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601307239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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